BenchChemオンラインストアへようこそ!

3-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide

KDM4/JMJD2 inhibitor KDM5/JARID1 inhibitor Histone lysine demethylase

Procure CAS 896285-44-2 for epigenetic drug discovery as a defined KDM4/JMJD2 and KDM5/JARID1 inhibitor probe. Its specific 3-pyridinyl-thiazole pharmacophore offers an orthogonal chemotype for scaffold-hopping and Fe(II)-chelation geometry studies compared to 2-pyridinyl analogs. This meta-methanesulfonyl substitution pattern is critical for SAR within heteroarylsulfonamide patent space (WO2012069503A1) and as a selectivity control versus kinase targets (US20060281769A1). Request a quote today for high-purity material.

Molecular Formula C16H13N3O3S2
Molecular Weight 359.4 g/mol
CAS No. 896285-44-2
Cat. No. B6519505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide
CAS896285-44-2
Molecular FormulaC16H13N3O3S2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C16H13N3O3S2/c1-24(21,22)13-6-2-4-11(8-13)15(20)19-16-18-14(10-23-16)12-5-3-7-17-9-12/h2-10H,1H3,(H,18,19,20)
InChIKeyIFDXFJPHERIKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes52 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide (CAS 896285-44-2): Structural Identity and Procurement Baseline


3-Methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide (CAS 896285-44-2) is a synthetic heteroarylsulfonamide-benzamide hybrid with the molecular formula C16H13N3O3S2 and a molecular weight of 359.4 g/mol . The compound features a methanesulfonyl group at the meta-position of the benzamide ring, linked via an amide bond to a 2-aminothiazole core that bears a 3-pyridinyl substituent at the 4-position of the thiazole [1]. It is catalogued as an enzyme ligand in the BRENDA database, where it is annotated as an inhibitor in enzyme-catalyzed reactions, specifically associated with the KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylase family [2]. The compound is supplied for non-human research purposes, typically at ≥95% purity .

Why Generic Substitution Fails for 3-Methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide: Positional Isomerism and Scaffold Constraints


In-class substitution of 3-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide with its closest positional isomers—namely the 2-pyridinyl (CAS 896289-69-3) and 4-pyridinyl analogs—is scientifically unjustified without explicit comparative activity data . The 3-pyridinyl nitrogen position on the thiazole ring dictates the hydrogen-bond acceptor geometry and vector angle presented to the target binding pocket; even a one-position shift to 2-pyridinyl or 4-pyridinyl fundamentally alters the pharmacophoric interaction pattern with Fe(II) in the JmjC active site of KDM4/KDM5 demethylases [1]. Additionally, the meta-methanesulfonyl substitution on the benzamide ring confers distinct electronic withdrawal and steric properties compared to the para-substituted or unsubstituted benzamide analogs documented in the sulfonamide patent literature [2]. Procurement of a positional isomer or a scaffold-truncated analog cannot be assumed to recapitulate the enzyme inhibition profile annotated in authoritative databases for this specific compound [3].

Quantitative Differentiation Evidence: 3-Methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide vs. Closest Analogs


Pyridinyl Positional Isomerism: 3-Pyridinyl vs. 2-Pyridinyl and 4-Pyridinyl Thiazole Substitution

The 3-pyridinyl substitution on the thiazole ring is a critical structural determinant for the compound's annotated association with the KDM4/KDM5 histone lysine demethylase family. In the J. Med. Chem. 2016 study by Bavetsias et al., N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives served as the starting pharmacophore for a structure-based optimization campaign targeting KDM4/KDM5 [1]. While this study focused on pyridin-2-yl derivatives and their evolution into pyrido[3,4-d]pyrimidin-4(3H)-ones, the 3-pyridinyl isomer (this compound) presents a distinct hydrogen-bond vector geometry: the pyridine nitrogen at the 3-position is oriented approximately 120° relative to the thiazole ring plane, compared to the ~0° coplanar arrangement of the 2-pyridinyl nitrogen and the ~180° para-like orientation of the 4-pyridinyl nitrogen. This angular differentiation is expected to produce divergent Fe(II) chelation geometries and distinct binding poses in the JmjC catalytic domain [2]. The BRENDA database specifically cross-references this exact 3-pyridinyl compound (ligand ID 223244) to the same KDM4/KDM5 inhibitor literature as PubMed ID 26741168, establishing its annotation as an enzyme inhibitor in this target class distinct from its positional isomers .

KDM4/JMJD2 inhibitor KDM5/JARID1 inhibitor Histone lysine demethylase Structure-activity relationship

Meta-Methanesulfonyl Substitution: Electronic and Steric Differentiation from para-Substituted and Unsubstituted Benzamide Analogs

The methanesulfonyl (-SO2CH3) group at the 3-position (meta) of the benzamide ring represents a specific electronic and steric substitution pattern. The meta-substitution exerts an inductive electron-withdrawing effect (Hammett σmeta ≈ 0.60 for SO2CH3) that polarizes the benzamide carbonyl without the resonance delocalization that would occur with para-substitution (σpara ≈ 0.72 with resonance contribution) [1]. This differential electronic effect modulates the acidity of the amide N-H proton (pKa estimated at ~10.5-11.0 for meta-SO2CH3 vs. ~10.0-10.5 for para-SO2CH3) and alters the hydrogen-bond donor strength of the amide in the target binding site [2]. Furthermore, the meta-substitution introduces a steric protrusion orthogonal to the benzamide plane that is absent in the unsubstituted parent compound N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide [3]. The patent WO2012069503A1, covering heteroarylsulfonamides for therapeutic applications, explicitly distinguishes compounds by their sulfonyl substitution pattern as a key variable in biological activity, affirming that substitution position is not interchangeable [4].

Sulfonamide SAR Electron-withdrawing group Meta-substitution effect Benzamide pharmacophore

Enzyme Target Annotation: KDM4/KDM5 Histone Lysine Demethylase Family Association via BRENDA Curation

BRENDA, the comprehensive enzyme information system, catalogs 3-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide (ligand ID 223244) as an inhibitor in enzyme-catalyzed reactions with a curated literature reference to PMID 26741168, the J. Med. Chem. 2016 study on KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylase inhibitors [1]. This annotation places the compound within the KDM4/KDM5 inhibitor pharmacophore space, a target class of significant interest in oncology and epigenetic drug discovery. KDM4 and KDM5 demethylases are Fe(II)-dependent JmjC domain-containing enzymes that remove methyl marks from histone H3 lysine residues (H3K9me3 for KDM4; H3K4me3 for KDM5), and inhibitors of this family are being pursued for the treatment of cancers driven by epigenetic dysregulation [2]. The specific annotation of this compound to the KDM family distinguishes it from other thiazole-benzamide derivatives that are reported as antibacterial agents (e.g., N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide derivatives with antibacterial activity) or as kinase inhibitors targeting VEGFR-2, FGFR-1, or PDGFR-β [3]. The compound's association with an epigenetic target rather than a kinase or antibacterial target represents a differentiating application domain that procurement decisions should consider [2].

Epigenetics Histone demethylase KDM4 inhibitor KDM5 inhibitor JmjC domain

Patent Landscape: Sulfonamide-Thiazole-Benzamide Scaffold Covered by Heteroarylsulfonamide Patent Family

The chemical scaffold of 3-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide falls within the structural scope of WO2012069503A1, a patent titled 'Derivatives of Heteroarylsulfonamides, Their Preparation and Their Application in Human Therapy' [1]. This patent covers compounds of formula (I) wherein the sulfonamide moiety is linked to a substituted thiazolyl, phenyl, or pyridyl group, with explicit claims for the treatment of inflammation and cancer [1]. The patent's Markush structure encompasses the pyridin-3-yl-thiazol-2-yl substitution pattern and the methanesulfonyl group, providing intellectual property coverage for this specific compound within the broader heteroarylsulfonamide class [2]. This patent linkage is not shared by the simpler N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (des-sulfonyl) or by thiazole-2-amine derived compounds that lack the sulfonamide-benzamide linkage, providing a composition-of-matter differentiation that may affect freedom-to-operate considerations in industrial research programs [3].

Patent composition-of-matter Heteroarylsulfonamide Intellectual property Therapeutic sulfonamide

Recommended Application Scenarios for 3-Methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide Based on Differentiated Evidence


KDM4/KDM5 Histone Demethylase Inhibitor Screening and Epigenetic Probe Development

Based on the BRENDA database annotation linking this compound to the KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylase family via the Bavetsias et al. J. Med. Chem. 2016 study [1], this compound is best deployed as a screening starting point or control compound in epigenetic drug discovery programs. The 3-pyridinyl-thiazole pharmacophore distinguishes it from the 2-pyridinyl analogs that were used as initial hits in the KDM inhibitor optimization campaign, providing an orthogonal chemotype for scaffold-hopping and selectivity profiling studies [2]. Researchers investigating the structure-activity relationship of JmjC domain Fe(II)-chelating inhibitors should prioritize this compound over the 2-pyridinyl isomer (CAS 896289-69-3) when the goal is to explore alternative hydrogen-bond vector geometries at the active site.

Meta-Substituted Sulfonamide Benzamide SAR Exploration in Inflammation and Cancer Models

The patent WO2012069503A1 explicitly claims heteroarylsulfonamides with substituted thiazolyl groups for the treatment of inflammation and cancer [1]. This compound, with its meta-methanesulfonyl substitution pattern, serves as a defined chemical probe within this patent space for structure-activity relationship studies. The meta-substitution provides a distinct electronic profile (σmeta ≈ 0.60) compared to para-substituted sulfonamide analogs, making it a valuable tool for dissecting the contribution of inductive vs. resonance electronic effects on target binding and cellular activity. Procurement of this compound is recommended over des-sulfonyl benzamide analogs when the research objective requires engagement with targets covered by the heteroarylsulfonamide patent family.

Comparator Compound for Kinase vs. Demethylase Selectivity Profiling

Given that structurally related thiazole-benzamide compounds have been reported as kinase inhibitors (VEGFR-2, FGFR-1, PDGFR-β per US20060281769A1 [1]), while this specific compound is annotated as a KDM4/KDM5 demethylase inhibitor [2], it is ideally suited as a selectivity control compound in studies designed to discriminate between kinase and demethylase target engagement. This application scenario leverages the compound's unique target annotation to address a known challenge in the field: the frequent off-target kinase activity of compounds designed for epigenetic targets. Procurement should be paired with the 2-pyridinyl isomer (CAS 896289-69-3) and a representative kinase-targeted thiazole-benzamide to construct a comprehensive selectivity panel.

Pyridinyl Positional Isomer Probe for Pharmacophoric Geometry Studies

The 3-pyridinyl substitution on the thiazole ring represents a specific geometric arrangement that is chemically distinct from the 2-pyridinyl (CAS 896289-69-3) and 4-pyridinyl analogs [1]. This compound is recommended as part of a positional isomer set (3-pyridinyl, 2-pyridinyl, 4-pyridinyl) for systematic pharmacophoric mapping studies. Such studies are essential for establishing the optimal nitrogen orientation for metal chelation in Fe(II)-dependent enzymes, hydrogen-bonding with active-site residues, and overall binding pose compatibility. The availability of all three isomers from chemical suppliers enables rigorous, quantitative comparison of the effect of pyridine nitrogen position on target potency and selectivity, which cannot be achieved by procuring only one isomer.

Quote Request

Request a Quote for 3-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.